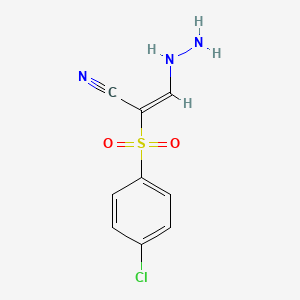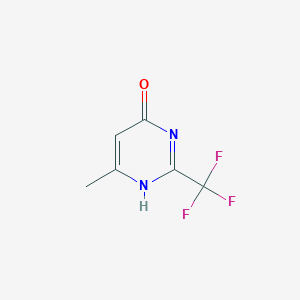
6-methyl-2-(trifluoromethyl)-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “6-methyl-2-(trifluoromethyl)-1H-pyrimidin-4-one” is a chemical entity with specific properties and applications. It is important in various fields, including chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of “6-methyl-2-(trifluoromethyl)-1H-pyrimidin-4-one” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand. This involves the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective production. The industrial methods may also include purification steps to remove any impurities and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: “6-methyl-2-(trifluoromethyl)-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups and enhanced properties.
Applications De Recherche Scientifique
“6-methyl-2-(trifluoromethyl)-1H-pyrimidin-4-one” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, “this compound” is investigated for its therapeutic potential and its role in drug development. In industry, it is used in the production of various materials and chemicals.
Mécanisme D'action
The mechanism of action of “6-methyl-2-(trifluoromethyl)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as inhibition or activation of enzymes, modulation of signaling pathways, and alteration of cellular processes. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in different fields.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to “6-methyl-2-(trifluoromethyl)-1H-pyrimidin-4-one” include those with related structures and properties. These compounds may share similar functional groups and reactivity patterns.
Uniqueness: The uniqueness of “this compound” lies in its specific structure and the unique properties it exhibits. This makes it valuable for certain applications where other compounds may not be as effective.
Propriétés
IUPAC Name |
6-methyl-2-(trifluoromethyl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-3-2-4(12)11-5(10-3)6(7,8)9/h2H,1H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCULFLJNPKTZFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
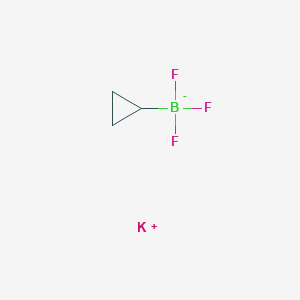
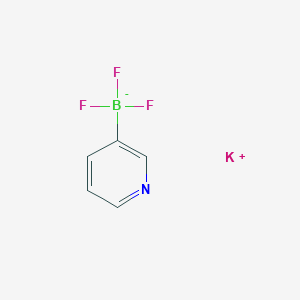
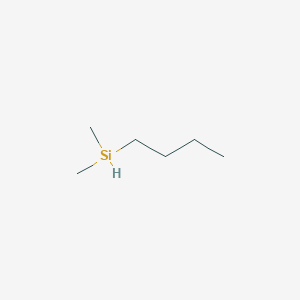
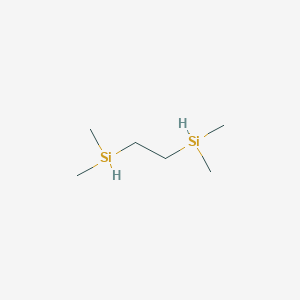



![[4-(Hydroxymethyl)phenyl]methylazanium;chloride](/img/structure/B7827349.png)
![((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B7827359.png)

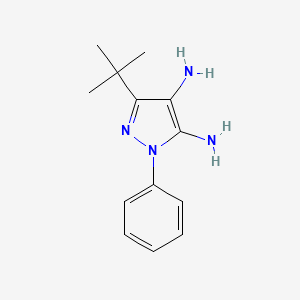
![(3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan](/img/structure/B7827392.png)

